(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid
Description
Properties
CAS No. |
61856-88-0 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-7(2)4-3-5(6(9)10)8(7)11/h5,11H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
YYCWBPHZEOVOJL-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(CC[C@H](N1O)C(=O)O)C |
Canonical SMILES |
CC1(CCC(N1O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
Peptide Synthesis
Role in Peptide Chemistry
This compound acts as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry as they allow for selective reactions while preventing unwanted side reactions. The stability and ease of removal of (S)-1-hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid make it a favored choice among chemists for synthesizing peptides. Its application in this area facilitates the creation of complex peptide structures necessary for biological activity and therapeutic efficacy .
Drug Development
Pharmaceutical Applications
In the realm of drug development, this compound is utilized to create complex molecules that can serve as new drug candidates. Its unique structural properties can enhance the bioavailability and efficacy of therapeutic agents. Research indicates that derivatives of this compound exhibit promising anticancer and antimicrobial activities, particularly against multidrug-resistant strains of bacteria . For instance, studies have shown that certain derivatives demonstrate potent anticancer activity against A549 lung cancer cells and antimicrobial efficacy against resistant Staphylococcus aureus strains .
Bioconjugation
Targeted Drug Delivery Systems
The compound is valuable in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems that improve therapeutic outcomes by directing drugs to specific sites within the body. The versatility of this compound allows researchers to explore various conjugation strategies to enhance the specificity and effectiveness of treatments .
Material Science
Advanced Material Development
In material science, this compound finds applications in creating advanced materials such as polymers with tailored properties. These materials can be utilized in coatings or biomedical devices where specific characteristics are required for functionality and performance. The ability to manipulate the chemical structure of this compound allows for innovation in developing materials suited for various applications .
Neuroscience Research
Exploration in Neurological Pathways
The compound is also being explored for its potential applications in neuroscience research. It offers insights into brain chemistry and may aid in developing treatments for neurological disorders. By studying how this compound interacts with neural pathways, researchers can better understand the underlying mechanisms of diseases and potentially identify new therapeutic targets .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Acts as a protecting group facilitating selective reactions in peptide chemistry. |
| Drug Development | Used to create complex molecules with enhanced bioavailability and efficacy against diseases. |
| Bioconjugation | Aids in attaching biomolecules for targeted drug delivery systems. |
| Material Science | Employed in developing advanced materials with specific properties for various applications. |
| Neuroscience | Explored for insights into brain chemistry and potential treatments for neurological disorders. |
Mechanism of Action
The mechanism of action of (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between (S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid and its analogs:
Key Findings
Applications :
- Protected Derivatives (Boc/Fmoc) : Widely used in peptide synthesis to prevent undesired side reactions. The Fmoc derivative is preferred for its UV-active protecting group and compatibility with solid-phase methodologies .
- Hydrochloride Salt : Offers enhanced water solubility, facilitating reactions in polar solvents .
- 1,5-Dimethyl Analog : Demonstrates the impact of positional isomerism; the 1,5-dimethyl substitution may alter pharmacokinetic properties compared to 5,5-dimethyl derivatives .
Safety and Handling :
Biological Activity
(S)-1-Hydroxy-5,5-dimethylpyrrolidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.
1. Chemical Structure and Synthesis
This compound is characterized by its pyrrolidine ring structure with a hydroxyl and carboxylic acid functional group. The synthesis of this compound often involves multi-step reactions, including the use of chiral auxiliary methods to ensure the desired stereochemistry.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of pyrrolidine compounds have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The results indicated that modifications to the pyrrolidine structure can significantly enhance anticancer activity.
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 78–86% | >100 |
| Compound A | A549 | 64% | 50 |
| Compound B | A549 | 61% | 40 |
The data suggest that certain structural modifications lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
2.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure-activity relationship indicates that specific substitutions on the pyrrolidine ring enhance antimicrobial efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus TCH 1516 | 64 |
| C. difficile AR-1067 | 16 |
| E. faecalis | 32 |
These findings suggest that this compound could serve as a scaffold for developing new antimicrobial agents to combat resistant bacterial strains .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis in pathogens.
3.1 Apoptosis Induction
In cancer models, the compound appears to activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells . This selectivity is crucial for reducing side effects during cancer treatment.
3.2 Inhibition of Bacterial Growth
For its antimicrobial activity, it is hypothesized that the compound disrupts bacterial membrane integrity or interferes with essential metabolic pathways . Further research is needed to elucidate these mechanisms fully.
4. Case Studies
Several case studies have documented the efficacy of this compound derivatives:
- Case Study 1 : A derivative was tested in a clinical setting for its effectiveness against lung cancer patients resistant to standard therapies. Results showed a significant reduction in tumor size after treatment.
- Case Study 2 : An in vitro study demonstrated that a modified form of this compound exhibited superior antimicrobial activity against resistant strains compared to existing antibiotics.
Q & A
Q. Experimental Validation :
- NMR analysis : and NMR (DMSO-) confirm restricted rotation (δ 1.39–1.34 ppm for dimethyl groups) .
- Circular Dichroism (CD) : Peptides incorporating this derivative show increased α-helix stability at 208 nm and 222 nm .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- and NMR : Assignments include:
- HPLC : Reverse-phase C18 columns (e.g., 90% H₂O/ACN gradient) confirm ≥95% purity with retention times consistent with enantiopure standards .
- Melting Point : 139–141°C (uncorrected) for crystalline validation .
Advanced: How can contradictory NMR data from different solvents be resolved for this compound?
Methodological Answer:
Solvent-dependent chemical shifts arise from hydrogen bonding and polarity effects. For example:
- DMSO-$ d_6 \ vs. CDCl₃ : The hydroxyl proton (δ 10.14 ppm in DMSO) broadens in CDCl₃ due to reduced hydrogen bonding.
- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) resolve overlapping signals caused by ring puckering .
- COSY/HSQC : Correlate protons and carbons to assign ambiguous peaks (e.g., diastereotopic methyl groups) .
Case Study :
In DMSO, the C2-H proton splits into a triplet (J = 8.8 Hz) due to restricted rotation, while CDCl₃ shows a doublet (J = 6.2 Hz), indicating solvent-induced conformational flexibility .
Advanced: What role does this compound play in metalloenzyme mimicry or metal chelation studies?
Methodological Answer:
The hydroxyl and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Fe³⁺, Cu²⁺). Applications include:
- Catalytic mimics : Used in asymmetric oxidation reactions (e.g., epoxidation) with Mn(III) complexes.
- Chelation stability : Potentiometric titration (pH 2–12) determines log K values (e.g., log K = 8.2 for Cu²⁺ binding) .
- X-ray crystallography : Metal-coordinated structures (e.g., [Cu(L)₂]⁴⁺) validate geometry via bond length/angle analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
